

Chemical structure and properties of 6-Aminocaproic acid.

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6-Aminocaproic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and pharmacological actions of **6-aminocaproic acid**. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and Identification

6-Aminocaproic acid, also known as ε -aminocaproic acid (EACA), is a derivative and structural analog of the amino acid lysine.[1][2][3] Its structure consists of a six-carbon chain with an amino group at the epsilon-carbon (C6) and a carboxyl group at C1. In the solid state, it exists as a zwitterion.[2]



Identifier	Value
IUPAC Name	6-aminohexanoic acid[4][5][6]
Synonyms	ε-Aminocaproic acid, EACA, Amicar, 6- aminohexanoic acid[5][7][8]
CAS Number	60-32-2[5][9]
Molecular Formula	C ₆ H ₁₃ NO ₂ [5][7][9]
Molecular Weight	131.17 g/mol [7][9]
SMILES	NCCCCC(O)=O[9]
InChI Key	SLXKOJJOQWFEFD-UHFFFAOYSA-N[5][7]

Physicochemical Properties

6-Aminocaproic acid is a white crystalline powder.[1][8] It is highly soluble in water, as well as in acidic and alkaline solutions.[7][8] Its solubility is limited in methanol and it is practically insoluble in chloroform and ethanol.[8]

Property	Value
Melting Point	202-209 °C (decomposes)[8]
Boiling Point	255.64 °C (estimated)[1]
Water Solubility	330 - 50 mg/mL[8]
logP	-2.7 to -2.0[4]
pKa (Strongest Acidic)	4.73[4]
pKa (Strongest Basic)	10.21[4]
Appearance	White crystalline powder[1][8]

Spectroscopic Data



The structural identity of **6-aminocaproic acid** can be confirmed using various spectroscopic techniques.

Technique	Key Features
¹ H NMR	Spectral data available in deuterated water (D ₂ O).[10][11]
¹³ C NMR	Spectral data has been reported for derivatives. [12]
IR Spectroscopy	Infrared spectra are available for confirmation of functional groups.[10][13]
Mass Spectrometry	Molecular ion peak at m/z 131.[10] High- resolution mass spectrometry has been used for impurity profiling.[14]

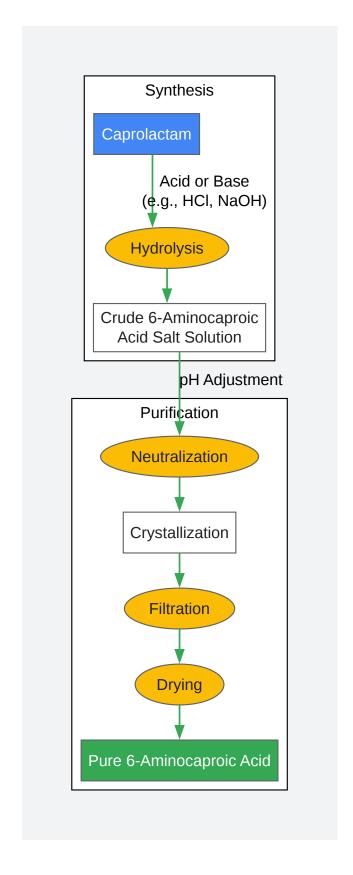
Synthesis and Manufacturing

The primary industrial synthesis of **6-aminocaproic acid** involves the hydrolysis of ε -caprolactam.[15][16] This reaction can be performed under either acidic or basic conditions.[16]

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of **6-aminocaproic acid** from ϵ -caprolactam.





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General synthesis and purification workflow for 6-aminocaproic acid.



Experimental Protocol: Hydrolysis of ε-Caprolactam and Purification

The following is a generalized protocol based on methods described in the literature.[17][18]

- Hydrolysis: ε-Caprolactam is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide). The mixture is heated to reflux for several hours to ensure complete hydrolysis.[17]
- Neutralization and Intermediate Formation: The reaction mixture is cooled. To facilitate purification, a "solubility regulating agent" can be added to form an intermediate with reduced water solubility.[17][19] The pH is then carefully adjusted to the isoelectric point of 6-aminocaproic acid to precipitate the crude product or intermediate, separating it from inorganic salts.
- Separation: The intermediate or crude product is separated from the reaction mixture. This can involve extraction with a suitable organic solvent.[17]
- Hydrogenation (if an intermediate was formed): If a protecting group was used as a solubility regulating agent, it is removed via hydrogenation, often using a palladium-based catalyst (e.g., Pd(OH)₂/C).[17][19]
- Crystallization: The crude **6-aminocaproic acid** is dissolved in a minimal amount of hot solvent, such as a mixture of ethanol and water.[18] The solution is then cooled, and a non-solvent like acetone is slowly added to induce crystallization.[18] This step may be repeated to achieve high purity.[18]
- Isolation and Drying: The purified crystals are collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

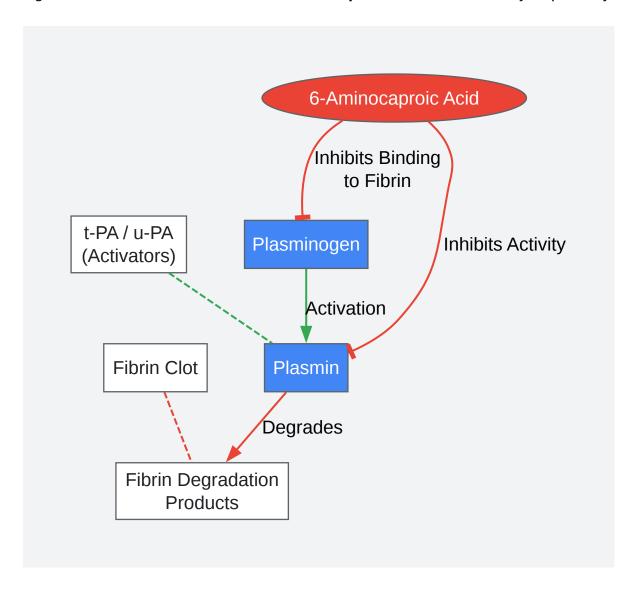
Pharmacological Properties and Mechanism of Action

6-Aminocaproic acid is an antifibrinolytic agent.[3] As a structural analog of lysine, it competitively inhibits the binding of plasminogen and plasmin to fibrin.[1][3] This action prevents the breakdown of fibrin clots, thereby promoting hemostasis.



Mechanism of Action: Inhibition of Fibrinolysis

The diagram below illustrates the role of **6-aminocaproic acid** in the fibrinolysis pathway.



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Mechanism of action of **6-aminocaproic acid** in the fibrinolysis pathway.

Its primary biochemical and physiological actions include:

- Inhibition of Plasminogen Activation: It competitively inhibits plasminogen activators, reducing the conversion of plasminogen to plasmin.[3]
- Inhibition of Plasmin: It promotes the rapid dissociation of plasmin from fibrin, thereby inhibiting fibrinolysis.



• Enzyme Inhibition: It is also reported to inhibit other enzymes such as chymotrypsin and Factor VIIa.

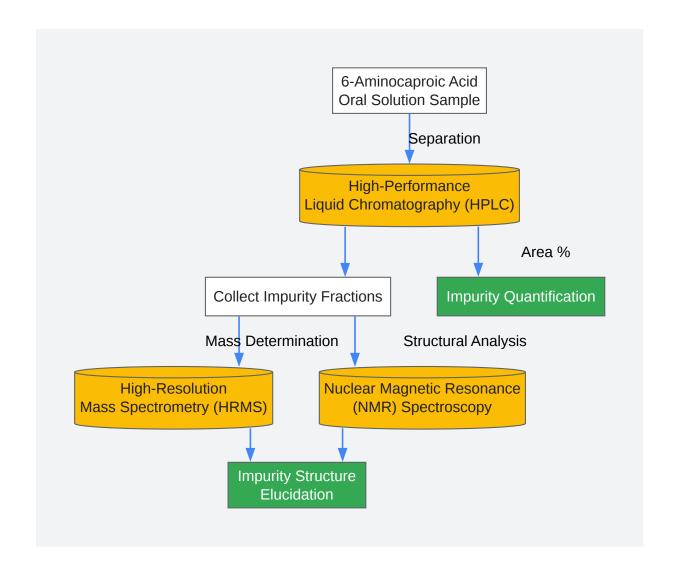
Clinical Applications and Toxicity

6-Aminocaproic acid is used clinically to treat bleeding disorders resulting from excessive fibrinolysis.[2][8] It is effective in controlling postoperative bleeding.[3] While effective, its use is limited by potential cytotoxicity and pro-thrombotic activity.[8]

Logical Workflow for Impurity Analysis

Ensuring the purity of **6-aminocaproic acid**, especially for pharmaceutical applications, is critical. A common analytical workflow involves separating and identifying potential impurities, such as those formed from interactions with excipients.[14]





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Logical workflow for the separation and identification of impurities.

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